![molecular formula C17H13BrF3NO2 B2652776 7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326888-60-1](/img/structure/B2652776.png)
7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (7-BTFB-DB) is a small molecule that has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies to study the mechanism of action of various drugs and proteins. 7-BTFB-DB has been found to have a variety of advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Dopaminergic Activity
- Some derivatives of the benzazepine class, such as 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, have been studied for their dopaminergic activity. These compounds have shown potential as agonists of central and peripheral dopamine receptors, indicating their relevance in neurological research (Pfeiffer et al., 1982).
Synthesis and Structural Analysis
- The benzoxazepine core is a crucial component in various kinase inhibitors, including mTOR inhibitors. Research has focused on developing scalable synthesis processes for benzoxazepine derivatives, highlighting their significance in medicinal chemistry (Naganathan et al., 2015).
- Studies have also been conducted on the unit cell dimensions and space group of benzoxazepine compounds, contributing to our understanding of their crystalline structure (Khan, 1968).
CCR5 Antagonism
- Benzoxazepines have been synthesized for their potential as orally active CCR5 antagonists. These compounds may have applications in treating conditions like HIV (Ikemoto et al., 2005).
Supramolecular Structures
- Research into tetrahydro-1,4-epoxy-1-benzazepines has revealed the impact of minor changes in peripheral substituents on the patterns of supramolecular aggregation. This is significant for the design of new materials and drugs (Blanco et al., 2008).
Synthesis Methods
- Methods for synthesizing 2-benzazepines via radical cyclization have been developed, demonstrating the versatility and efficiency of this approach in organic chemistry (Kamimura et al., 2003).
Analysis of Metabolites
- The metabolism and pharmacokinetics of certain benzodiazepines, like metaclazepam, have been extensively studied, providing insights into their biotransformation in the body (Borchers et al., 1984).
Molecular and Crystal Structure
- X-ray crystallography has been used to determine the molecular and crystal structures of certain benztriazepin derivatives, contributing to the understanding of their chemical properties (Vlasiuk et al., 2000).
Propriétés
IUPAC Name |
7-bromo-4-[[4-(trifluoromethyl)phenyl]methyl]-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrF3NO2/c18-14-5-6-15-12(7-14)9-22(16(23)10-24-15)8-11-1-3-13(4-2-11)17(19,20)21/h1-7H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLMHWLNJGDROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.